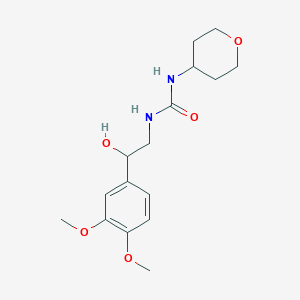

![molecular formula C18H17ClF3N5O3 B2594393 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide CAS No. 2058815-26-0](/img/structure/B2594393.png)

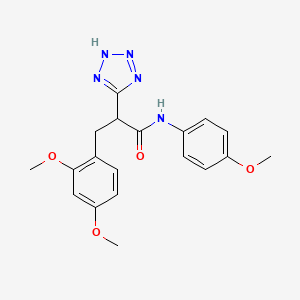

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves the development of organic compounds containing fluorine . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The intermediate was formed by a Pd-catalyzed coupling reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction . Further details about the specific reactions involved in the synthesis of this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

This compound has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence. By inhibiting this enzyme, the compound can thwart bacterial growth and attenuate secondary metabolism, which is essential for the survival of bacteria. This makes it a promising candidate for developing new antibacterial drugs, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Activity

The structural analogs of this compound have shown significant antimicrobial potential . The presence of the piperazine ring and the nitrobenzamide moiety could be contributing to its efficacy. Research into these analogs could lead to the development of new classes of antimicrobial agents that are effective against a broad spectrum of pathogens.

Anti-Fibrosis Therapy

Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone on HSC-T6 cells . This suggests potential applications in treating fibrotic diseases, where the compound could inhibit the proliferation of fibroblasts and the deposition of extracellular matrix.

Pharmacokinetics and Drug Development

The compound has been studied for its in vitro absorption, distribution, metabolism, and excretion (ADME) profiles, as well as in vivo pharmacokinetic properties . This information is crucial for drug development, as it helps researchers understand how the compound behaves in the body, which is essential for determining dosing and potential side effects.

Secondary Metabolite Production

In sublethal doses, the compound has been found to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis . This indicates its potential use in controlling the production of secondary metabolites, which could have applications in industrial microbiology and biotechnology.

Resistance Mechanism Studies

Chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli when exposed to this compound . Understanding how bacteria develop resistance to new drugs is essential for the ongoing battle against antibiotic resistance. This compound could serve as a tool in these studies.

Chemical Biology and Enzyme Function

Due to its selective inhibition of bacterial PPTase, the compound can be used in chemical biology to study enzyme function and the role of post-translational modifications in bacterial cells . This can provide insights into fundamental biological processes and identify new targets for antibiotic development.

Eigenschaften

IUPAC Name |

5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N5O3/c1-23-17(28)13-9-12(2-3-15(13)27(29)30)25-4-6-26(7-5-25)16-14(19)8-11(10-24-16)18(20,21)22/h2-3,8-10H,4-7H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUQWWWGFOICOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2594311.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[3-[(6-methoxypyrimidin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B2594312.png)

![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)

![2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B2594324.png)

![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)

![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)